molecular formula C8H18ClNO B174186 3-(Piperidin-4-YL)propan-1-OL hydrochloride CAS No. 155270-01-2

3-(Piperidin-4-YL)propan-1-OL hydrochloride

Cat. No.: B174186
CAS No.: 155270-01-2
M. Wt: 179.69 g/mol
InChI Key: OENDTQFJHJVHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-4-YL)propan-1-OL hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl. It is a derivative of piperidine, a heterocyclic amine that is widely used in organic synthesis and pharmaceutical applications. This compound is known for its versatile chemical properties and is utilized in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-YL)propan-1-OL hydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as platinum (IV) oxide under an inert atmosphere. For instance, a solution of the precursor compound in methanol and hydrochloric acid is subjected to hydrogenation at low pressure for an extended period, followed by filtration and extraction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-YL)propan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(Piperidin-4-YL)propan-1-OL hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-YL)propan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine moiety plays a crucial role in its binding affinity and activity. For instance, it may act as an inhibitor or modulator of certain enzymes, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid with antioxidant properties found in black pepper.

    Evodiamine: A bioactive compound with anticancer properties.

    Matrine: An alkaloid used in traditional Chinese medicine for its anti-inflammatory effects.

    Berberine: A plant alkaloid with antimicrobial and antidiabetic properties.

    Tetrandine: An alkaloid with anti-inflammatory and immunosuppressive effects.

Uniqueness

3-(Piperidin-4-YL)propan-1-OL hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-piperidin-4-ylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c10-7-1-2-8-3-5-9-6-4-8;/h8-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENDTQFJHJVHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593662
Record name 3-(Piperidin-4-yl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155270-01-2
Record name 4-Piperidinepropanol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155270-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Piperidin-4-yl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperidin-4-yl)propan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.00 g (7.29 mmol) of 4-pyridinepropanol was dissolved in 3N aqueous hydrochloric acid solution and 206 mg of platinum oxide was added thereto, followed by stirring of the mixture at room temperature under a hydrogen atmosphere at an ordinary pressure for 12 hours. The reaction mixture was filtered with Celite and the filtrate was distilled off under reduced pressure. The thus obtained residue was reprecipitated from methanol-ether to obtain 1.31 g (yield: quantitative) of the title compound as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
206 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.